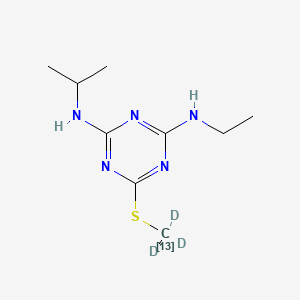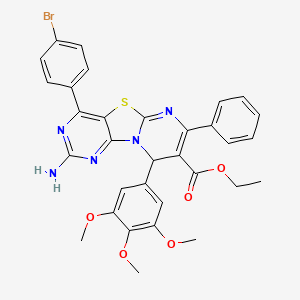![molecular formula C28H42O2 B12418727 (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol is a complex organic compound that belongs to the class of chromanols. This compound is structurally characterized by a chromanol core with multiple methyl groups and a deuterium atom, along with a long aliphatic side chain containing multiple double bonds. It is a derivative of tocotrienols, which are members of the vitamin E family known for their antioxidant properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol.
Deuteration: The introduction of the deuterium atom at the 5-position can be achieved through catalytic hydrogen-deuterium exchange reactions. This step requires a deuterium source, such as deuterium gas (D2), and a suitable catalyst, often palladium on carbon (Pd/C).
Purification: The final product is purified using chromatographic techniques to ensure the desired compound’s purity and remove any by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromanol core, leading to the formation of quinones.
Reduction: Reduction reactions can target the double bonds in the aliphatic side chain, converting them to single bonds.
Substitution: The methyl groups and the deuterium atom can be involved in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Saturated derivatives with reduced double bonds.
Substitution: Halogenated or other substituted derivatives.
科学研究应用
Chemistry
Antioxidant Studies: The compound’s antioxidant properties make it a subject of interest in studying free radical scavenging and oxidative stress.
Synthetic Intermediates: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Cellular Protection: Research focuses on its role in protecting cells from oxidative damage.
Enzyme Modulation: Studies investigate its effects on various enzymes involved in oxidative stress pathways.
Medicine
Neuroprotection: Potential use in preventing neurodegenerative diseases due to its antioxidant properties.
Cardioprotection: Research into its role in protecting the heart from oxidative damage.
Industry
Cosmetics: Used in formulations for skin protection and anti-aging products.
Nutraceuticals: Incorporated into dietary supplements for its health benefits.
作用机制
The compound exerts its effects primarily through its antioxidant activity. It can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cellular components. The molecular targets include reactive oxygen species (ROS) and various enzymes involved in oxidative stress pathways.
相似化合物的比较
Similar Compounds
Tocopherols: Another class of vitamin E compounds with similar antioxidant properties but different structural features.
Other Tocotrienols: Compounds like alpha-tocotrienol and beta-tocotrienol, which share the chromanol core but differ in the side chain structure.
Uniqueness
Deuterium Substitution: The presence of a deuterium atom at the 5-position makes this compound unique, potentially altering its metabolic stability and reactivity.
Side Chain Structure: The specific arrangement of double bonds in the aliphatic side chain distinguishes it from other tocotrienols.
This comprehensive overview provides a detailed understanding of (2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol, covering its synthesis, reactions, applications, and unique features
属性
分子式 |
C28H42O2 |
|---|---|
分子量 |
411.6 g/mol |
IUPAC 名称 |
(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1/i19D |
InChI 键 |
OTXNTMVVOOBZCV-WMMICFSWSA-N |
手性 SMILES |
[2H]C1=C2CC[C@@](OC2=C(C(=C1O)C)C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
规范 SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















